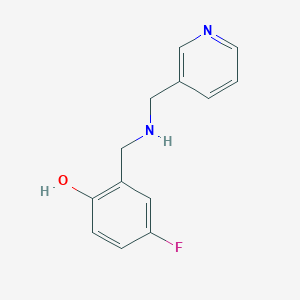

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol

Description

Properties

IUPAC Name |

4-fluoro-2-[(pyridin-3-ylmethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O/c14-12-3-4-13(17)11(6-12)9-16-8-10-2-1-5-15-7-10/h1-7,16-17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGOYXURXFUREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

One common synthetic route involves reductive amination of a fluorinated phenolic aldehyde intermediate with 3-pyridylmethylamine. This method includes:

- Step 1 : Synthesis of 4-fluoro-2-formylphenol or its protected derivative.

- Step 2 : Reaction with 3-pyridylmethylamine under reductive amination conditions, typically using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Step 3 : Deprotection (if applicable) and purification to yield the target compound.

This method benefits from mild conditions and good selectivity, allowing for the installation of the aminomethyl bridge without affecting the fluorine substituent.

Multi-Step Alkylation and Cyclization Routes

Alternative approaches employ multi-step sequences starting from fluorinated phenols:

- Halogenation/Bromination : Introduction of a bromomethyl group ortho to the phenol hydroxyl group.

- Nucleophilic Substitution : Reaction of the bromomethyl intermediate with 3-pyridylmethylamine to form the aminomethyl linkage.

- Cyclization and Functional Group Transformations : In some cases, cyclization to benzofuran intermediates or other heterocycles precedes amination, as seen in related fluorinated phenol derivatives.

These methods often use carefully controlled reaction temperatures (e.g., -78°C to -10°C for bromination) and specific reagents such as phosphorus oxybromide or N-bromosuccinimide (NBS) for selective halogenation.

Representative Synthetic Procedure Example

A typical laboratory-scale synthesis reported involves:

- Dissolving 4-fluorobenzohydrazide and 4-hydroxypropiophenone in absolute ethanol with catalytic glacial acetic acid.

- Stirring at 50°C for several hours to form intermediate hydrazone or related species.

- Removal of solvent under reduced pressure.

- Recrystallization from hot ethanol to purify the product.

While this example is for a related fluorinated phenol derivative, similar conditions can be adapted for the preparation of 4-fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol.

Reaction Conditions and Optimization

| Step | Reaction Conditions | Reagents/Notes | Yield/Remarks |

|---|---|---|---|

| Bromination of fluorophenol | -78°C to -10°C, 1-5 hours | Bromine, NBS, or phosphorus bromides; chlorinated solvents or DMF | High regioselectivity needed |

| O-Alkylation / Nucleophilic substitution | 70-150°C, base present (NaOH or organic base) | 2-bromo-1,1-diethoxyethane or bromomethyl intermediates | Moderate to high yields |

| Reductive amination | Room temperature to mild heating, several hours | NaBH(OAc)3 or NaCNBH3, 3-pyridylmethylamine | Good selectivity and yield |

| Purification | Recrystallization or chromatography | Ethanol or appropriate solvents | High purity product |

Research Findings and Analytical Data

- The compound’s binding affinity and reactivity are influenced by the fluorine substituent and the pyridine ring, which can coordinate with metal ions or form hydrogen bonds in biological systems.

- Crystallographic studies reveal the molecular conformation and atomic coordinates, confirming the structural integrity of the synthesized compound.

- Industrial methods focus on scalability, environmental friendliness, and cost-effectiveness by optimizing reaction steps and minimizing hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development. The fluorine atom enhances the compound's capacity to form strong hydrogen bonds, which is crucial for binding with biological macromolecules. Additionally, the phenolic group can participate in redox reactions, while the pyridine ring may coordinate with metal ions, influencing various biochemical pathways.

Case Study: Antimicrobial Activity

Research indicates that compounds similar to 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol exhibit significant antibacterial and antifungal properties. A study evaluated various pyridine derivatives, revealing minimum inhibitory concentration (MIC) values against common bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 - 25 |

| Escherichia coli | 15 - 30 |

In addition to antibacterial properties, derivatives of this compound have shown antifungal activities against pathogens such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate potential for developing antifungal agents based on the structural framework of this compound.

Organic Synthesis

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can enhance its biological activity, making it valuable in synthetic chemistry.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Formation of Pyridine Derivative : The starting material undergoes a reaction with a fluorinated benzaldehyde derivative under basic conditions to form an intermediate.

- Reduction : The intermediate is reduced using sodium borohydride or other reducing agents.

- Hydrolysis : The final product is obtained through hydrolysis under acidic conditions.

Materials Science

There is emerging interest in exploring the compound's potential use in developing new materials with unique properties due to its chemical structure. The fluorine atom's presence can enhance thermal stability and reactivity, making it suitable for applications requiring robust materials.

Structure-Activity Relationship (SAR)

The structure of 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol allows for various modifications that can significantly impact its efficacy against microbial strains. Substitutions at specific positions on the phenolic or pyridine rings can enhance biological activity, which is critical for drug design and development.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol and analogous compounds:

Key Observations:

Halogen Substitution Effects: Fluorine at C4 (as in the target compound) enhances electronegativity and metabolic stability compared to bromine or non-halogenated analogs. This substitution improves antibacterial activity in Zn(II) complexes due to increased lipophilicity . Bromine analogs (e.g., 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]-methyl}phenol) exhibit similar bond lengths but differ in steric and electronic interactions, affecting crystal packing and metal coordination .

Pyridine Position and Coordination Geometry :

- Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl substitution alters the ligand’s denticity and metal-binding mode. For example, HL1 (pyridin-2-ylmethyl) forms Zn₄ clusters with trigonal bipyramidal geometry, while pyridin-3-ylmethyl derivatives may favor different coordination environments .

Biological Activity :

- The target compound’s Zn(II) complexes show comparable or superior antibacterial activity to HL1-based complexes, likely due to optimized ligand geometry and fluorine’s electron-withdrawing effects .

- Thiophene-carbonitrile derivatives (e.g., compound 22 in ) prioritize receptor binding over antimicrobial activity, highlighting functional group-dependent bioactivity.

Synthetic Yields :

- Reductive amination methods (e.g., for compound 22 ) achieve yields of ~36–81%, similar to the target compound’s synthetic routes. Halogenated derivatives generally require optimized conditions due to steric hindrance .

Biological Activity

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol |

| CAS Number | 1512070-64-2 |

| Molecular Formula | C13H13FN2O |

| Molecular Weight | 232.25 g/mol |

The compound features a fluorine atom, a pyridine ring, and a phenolic group, which contribute to its unique chemical behavior and biological interactions.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, the compound was tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound has potent antibacterial effects, particularly against E. coli and B. subtilis.

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity further supports the potential therapeutic applications of this compound in treating infections caused by resistant strains of bacteria and fungi.

The biological activity of 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol is attributed to its structural features that facilitate interactions with biological targets:

- Hydrogen Bonding: The presence of the phenolic group allows for strong hydrogen bonding with target proteins.

- Metal Ion Coordination: The pyridine ring can coordinate with metal ions, influencing various biochemical pathways.

- Redox Reactions: The phenolic group can participate in redox reactions, potentially affecting cellular oxidative stress responses.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including our compound of interest. It was found that the introduction of electron-withdrawing groups like fluorine enhanced antibacterial activity significantly compared to similar compounds without such substitutions .

Structure-Activity Relationship (SAR)

Research into SAR revealed that modifications on the phenolic and pyridine moieties could lead to enhanced biological activity. The study indicated that compounds with hydroxyl substitutions on the phenyl ring showed improved inhibitory actions against bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine and phenol moieties. A plausible route includes:

Fluorination : Introduce the fluorine substituent via electrophilic aromatic substitution or halogen exchange using KF in DMSO (as seen in related fluoropyridines) .

Aminomethylation : React the fluorophenol derivative with pyridin-3-ylmethylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) .

Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction efficiency .

- Temperature control : Maintain 80–120°C for nucleophilic substitutions to balance kinetics and side reactions .

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation during reductive amination.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic protons) . ¹⁹F NMR quantifies fluorine incorporation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtainable (as demonstrated for analogous fluorinated pyridines) .

- IR Spectroscopy : Identifies functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹) .

Q. How can researchers determine the purity and stability of this compound under various storage conditions?

- Methodological Answer :

- Purity assessment : Use HPLC with a C18 column (CH₃CN/H₂O mobile phase) and UV detection at 254 nm .

- Stability studies :

- Thermal stability : Conduct accelerated degradation tests at 40–60°C and monitor via TLC or HPLC .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation .

- Moisture control : Karl Fischer titration to quantify water content in bulk samples.

Q. What are the key physicochemical properties (e.g., solubility, pKa) influencing the reactivity of this compound?

- Methodological Answer :

- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–13) using nephelometry. Fluorinated phenols often exhibit limited aqueous solubility but improved lipophilicity .

- pKa determination : Use potentiometric titration or UV-pH profiling to assess phenolic -OH acidity (expected pKa ~8–10 due to electron-withdrawing fluorine) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or intermolecular interactions of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on fluorine’s role in hydrogen bonding or hydrophobic interactions .

- Molecular Dynamics (MD) : Model solvation effects and conformational stability in physiological environments .

Q. What mechanistic insights guide the selective functionalization of the pyridine ring in derivatives of this compound?

- Methodological Answer :

- Regioselectivity : Fluorine and aminomethyl groups act as meta-directing substituents. Use electrophilic substitution at the para position relative to the fluorine .

- Catalytic strategies : Pd-mediated C-H activation for late-stage diversification (e.g., Suzuki coupling at the 4-position of pyridine) .

- Protecting groups : Temporarily mask the phenolic -OH with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during pyridine modification .

Q. What strategies resolve contradictory data on the biological activity of fluorinated phenolic compounds across experimental models?

- Methodological Answer :

- Orthogonal assays : Validate activity using both cell-based (e.g., IC₅₀ in cancer lines) and biochemical (e.g., enzyme inhibition) assays .

- Metabolic stability testing : Compare results in hepatocyte models vs. in vivo studies to identify species-specific metabolism .

- Structural analogs : Synthesize derivatives with modified fluorine positioning to isolate structure-activity relationships (SAR) .

Q. How can high-throughput screening (HTS) optimize reaction conditions for synthesizing novel derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) in a fractional factorial design to identify critical factors .

- Automated liquid handling : Use robotic platforms to rapidly test 100+ conditions in parallel .

- Machine learning : Train models on historical reaction data to predict optimal conditions for new substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.